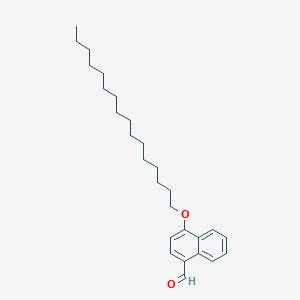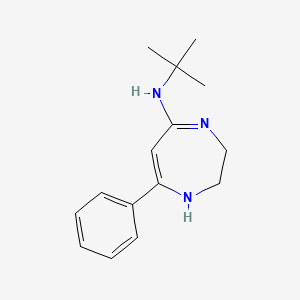
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine: is a heterocyclic compound that features a diazepine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the formation of the diazepine ring through cyclization reactions. Common synthetic routes include:
Cyclization of appropriate precursors: This involves the reaction of tert-butylamine with phenyl-substituted precursors under controlled conditions to form the diazepine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be performed on the diazepine ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design.
Medicine:
Therapeutic Agents: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The diazepine ring structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit certain enzymes or block receptor activity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Shares a similar diazepine ring structure.
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidin-4-one: Another compound with a diazepine-like structure.
Uniqueness: N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine is unique due to its specific tert-butyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Numéro CAS |
57552-77-9 |
|---|---|
Formule moléculaire |
C15H21N3 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
N-tert-butyl-7-phenyl-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C15H21N3/c1-15(2,3)18-14-11-13(16-9-10-17-14)12-7-5-4-6-8-12/h4-8,11,16H,9-10H2,1-3H3,(H,17,18) |
Clé InChI |
GWYCOTJQPGWSMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NCCNC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
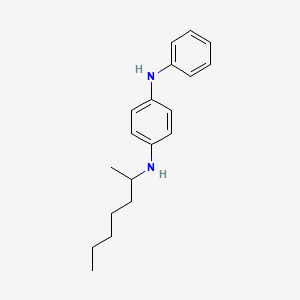
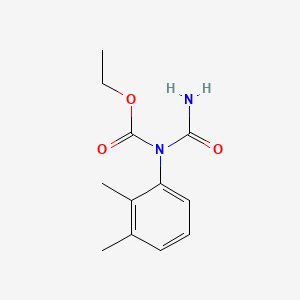
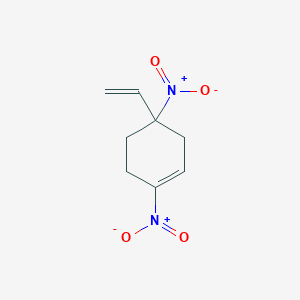
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
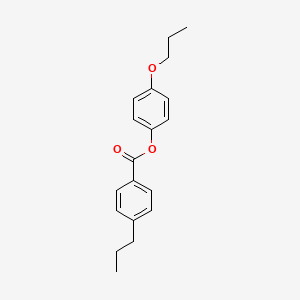
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)
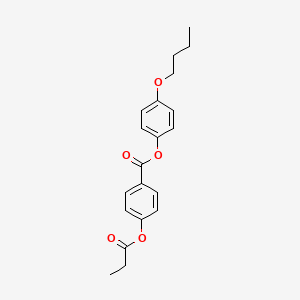
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
